molecular formula C6H12Na3O15P3 B13720049 D-myo-Inositol-1,2,6-triphosphate, sodium salt

D-myo-Inositol-1,2,6-triphosphate, sodium salt

Cat. No.: B13720049
M. Wt: 486.04 g/mol
InChI Key: JENABGGDGLKLTB-AQRYRWCSSA-K
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Chemical Reactions Analysis

D-myo-Inositol-1,2,6-triphosphate, sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphoric acid, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions but often include various phosphorylated inositol derivatives .

Scientific Research Applications

D-myo-Inositol-1,2,6-triphosphate, sodium salt is widely used in scientific research, particularly in:

    Chemistry: Studying the properties and reactions of inositol phosphates.

    Biology: Investigating cellular signaling pathways, especially those involving calcium regulation.

    Medicine: Exploring potential therapeutic applications in diseases related to calcium signaling dysregulation.

    Industry: Used in the development of biochemical assays and diagnostic tools

Mechanism of Action

The compound exerts its effects by interacting with specific receptors on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels. This process is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell growth . The molecular targets involved are primarily the inositol trisphosphate receptors, which are integral to the calcium signaling pathway .

Comparison with Similar Compounds

D-myo-Inositol-1,2,6-triphosphate, sodium salt is unique compared to other inositol phosphates due to its specific phosphorylation pattern. Similar compounds include:

    D-myo-Inositol-1,4,5-triphosphate: More potent in calcium release.

    D-myo-Inositol-1,3,4,5-tetraphosphate: Involved in different signaling pathways.

    D-myo-Inositol-1,2,4,5,6-pentaphosphate: Has multiple roles in cellular signaling .

These compounds share a common inositol backbone but differ in the number and position of phosphate groups, leading to distinct biological activities and research applications.

Properties

Molecular Formula

C6H12Na3O15P3

Molecular Weight

486.04 g/mol

IUPAC Name

trisodium;[(1R,2S,4R,5R)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

InChI

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1?,2-,3+,4-,5-,6?;;;/m1.../s1

InChI Key

JENABGGDGLKLTB-AQRYRWCSSA-K

Isomeric SMILES

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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